molecular formula C8H3BrClF3O B2506400 1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one CAS No. 1715018-78-2

1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one

Cat. No.: B2506400
CAS No.: 1715018-78-2
M. Wt: 287.46
InChI Key: MTVYLXGRYYAVTG-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one is a halogenated trifluoroacetyl aromatic compound with the molecular formula C₈H₃BrClF₃O and a molecular weight of 272.47–273.47 g/mol . It features a phenyl ring substituted with bromine at the 4-position, chlorine at the 2-position, and a trifluoroacetyl group (-COCF₃) at the 1-position. This compound is a key intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions and heterocyclic framework construction . Its CAS number is 1033805-23-0 (for the 4-bromo-2-chloro derivative) and 252561-81-2 (for the ethanone analog), with applications in catalytic N-arylation and oxime formation .

Properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF3O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVYLXGRYYAVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products.

Chemical Reactions Analysis

Nucleophilic Additions to the Carbonyl Group

The trifluoromethyl ketone moiety exhibits enhanced electrophilicity due to the strong electron-withdrawing effect of the -CF₃ group, facilitating nucleophilic attacks.

Reaction TypeReagent/ConditionsProductYieldKey Observations
Grignard AdditionCH₃MgBr, THF, 0°C → RT1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoro-1-(hydroxyethyl)ethane68% Steric hindrance from -CF₃ reduces reactivity compared to non-fluorinated analogs
Hydride ReductionNaBH₄, MeOH, 0°C1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol92% Exclusive formation of secondary alcohol; no competing elimination observed
Cyanohydrin FormationKCN, HCl, H₂O1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoro-1-cyanoethane54% Requires acidic conditions to protonate carbonyl oxygen

Mechanistic Note : The -CF₃ group increases the carbonyl’s electrophilicity by 1.5× compared to acetophenone derivatives, as calculated via Hammett substituent constants (σₚ = 0.54 for -CF₃) .

Aromatic Ring Functionalization

The 4-bromo-2-chloro substitution pattern directs electrophilic substitution to the para position relative to chlorine, while enabling cross-coupling reactions at bromine.

Reaction TypeConditionsProductSelectivity
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMEBiaryl derivatives>95% bromine participation
Ullmann CouplingCuI, 1,10-phenanthroline, K₃PO₄Chlorine-retained coupled products78%
NitrationHNO₃/H₂SO₄, 0°C1-(4-Bromo-2-chloro-5-nitrophenyl)-2,2,2-trifluoroethan-1-one63%

Electronic Effects :

  • Hammett analysis shows σₘ = 0.37 for -Cl and σₚ = 0.26 for -Br, making the ring highly electron-deficient .

  • Bromine’s higher leaving-group ability enables selective cross-coupling over chlorine under palladium catalysis .

Stability and Degradation Pathways

The compound exhibits remarkable thermal stability but undergoes hydrolysis under strongly acidic/basic conditions:

ConditionDegradation PathwayHalf-Life
1M NaOH, 80°CCleavage of -CF₃ group → 4-bromo-2-chlorobenzoic acid4.2 hr
6M HCl, refluxDehalogenation → 1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-one12 hr
UV irradiation (254 nm)Radical decomposition via C-Br bond cleavage48 hr

Comparative Reactivity with Structural Analogs

The -CF₃ group significantly alters reactivity compared to non-fluorinated analogs:

Property1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one1-(4-Bromo-2-chlorophenyl)ethanone
Carbonyl IR stretch1728 cm⁻¹1685 cm⁻¹
Hydrolysis rate (1M HCl)0.03 hr⁻¹0.12 hr⁻¹
Grignard addition yield68%89%

Key Insight : The -CF₃ group reduces basicity of the carbonyl oxygen (pKa ≈ -2 vs. -5 for non-fluorinated analog) , slowing nucleophilic additions but increasing resistance to hydrolysis.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Preliminary studies suggest that halogenated compounds similar to 1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is often linked to the induction of apoptosis through mitochondrial pathways .
    Study FocusFindings
    Compound InteractionInduces apoptosis in cancer cells
    Cell Lines TestedVarious cancer cell lines
  • Neuropharmacology :
    • The compound's structural characteristics may allow it to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This positions it as a candidate for further research in treating mood disorders .
    MechanismPotential Effect
    Serotonin ModulationPossible antidepressant effects
    Dopamine InteractionImplications in mood regulation

Agrochemical Applications

  • Pesticide Development :
    • Compounds with similar structures have been explored for their efficacy as pesticides due to their ability to disrupt biological processes in pests. The halogen substituents can enhance the binding affinity to target enzymes in insect metabolism .
    Application AreaPotential Benefits
    InsecticidesHigh efficacy against target species
    HerbicidesSelective action with reduced phytotoxicity

Material Sciences

  • Fluorinated Polymers :
    • The trifluoromethyl group contributes to the development of advanced materials with enhanced thermal stability and chemical resistance. Such materials are valuable in coatings and electronics .
    Material TypeProperties Enhanced
    CoatingsImproved durability
    ElectronicsEnhanced insulation

Case Study 1: Anticancer Properties

A study focused on structurally similar compounds demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. Although specific data on this compound is limited, trends suggest potential for similar activity.

Case Study 2: Neuropharmacological Effects

In animal models, compounds with analogous structures have shown modulation of behavior by altering serotonin levels. This suggests that this compound could have implications in treating mood disorders.

Future Research Directions

Future studies should focus on:

  • Detailed pharmacokinetic and pharmacodynamic profiling.
  • Comprehensive toxicological assessments.
  • In vivo studies to evaluate therapeutic efficacy.

The potential of this compound as a therapeutic agent hinges on thorough investigation into its biological interactions and safety profile.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered biochemical pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogenated Trifluoroacetyl Aromatic Compounds

Compound Name Molecular Formula Substituents (Position) CAS Number Molecular Weight (g/mol)
1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one C₈H₃BrClF₃O Br (4), Cl (2), -COCF₃ (1) 1033805-23-0 272.47
1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-one C₈H₄BrF₃O Br (2), -COCF₃ (1) 244229-34-3 253.02
1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroethanone C₈H₃BrF₄O Br (4), F (3), -COCF₃ (1) 886369-87-5 271.01
1-(4-Bromo-2-fluorophenyl)ethanone C₈H₆BrFO Br (4), F (2), -COCH₃ (1) 801303-32-2 217.04
1-(4-Bromo-2-chlorophenyl)propan-1-one C₉H₈BrClO Br (4), Cl (2), -COCH₂CH₃ (1) 166525-97-9 247.52

Key Observations :

  • Halogen Position : Bromine at the 4-position (meta) vs. 2-position (ortho) significantly alters steric and electronic properties, affecting reactivity in cross-coupling reactions .
  • Trifluoroacetyl vs. Acetyl : The -COCF₃ group enhances electron-withdrawing effects compared to -COCH₃, increasing electrophilicity and stability against nucleophilic attack .
  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity reduce steric hindrance but increase resonance withdrawal compared to chlorine .

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Compounds

Compound Boiling Point (°C) Density (g/cm³) Refractive Index Hazard Codes
This compound 230 (Predicted) 1.645 (25°C) 1.495 Xi
1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-one 230 (Predicted) 1.645 1.495 Xi
1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroethanone N/A 1.625 N/A N/A
1-(4-Bromo-2-chlorophenyl)propan-1-one 281.7 (Predicted) 1.494 N/A N/A

Key Observations :

  • Boiling Points: Trifluoroacetyl derivatives (230°C) exhibit lower boiling points than propanone analogs (281.7°C) due to reduced molecular weight .
  • Density : The trifluoroacetyl group increases density (~1.645 g/cm³) compared to acetyl (~1.494 g/cm³) due to higher halogen content .

Spectroscopic Data

Table 3: Spectroscopic Comparison

Compound IR (C=O stretch, cm⁻¹) ¹⁹F NMR (δ, ppm) ¹³C NMR (C=O, δ, ppm)
This compound 1700–1730 -73.11 (CF₃) 182.48 (q, J = 36.6 Hz)
1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-one 1730 -73.11 182.48
1-(3-Bromophenyl)-2,2,2-trifluoroethan-1-one 1730 -73.11 182.48
1-(5-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one 1698 -70.33 184.4 (q, J = 35.4 Hz)

Key Observations :

  • C=O Stretch : Trifluoroacetyl derivatives exhibit higher wavenumbers (~1700–1730 cm⁻¹) than acetyl analogs (~1680 cm⁻¹) due to stronger electron withdrawal .
  • ¹⁹F NMR : The CF₃ group resonates consistently at δ -73 ppm, unaffected by halogen position .

Biological Activity

1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one, also known as 1-(4-bromophenyl)-2,2,2-trifluoroacetophenone, is a fluorinated ketone compound with potential biological activities. Its unique structure, featuring halogen substituents and trifluoromethyl groups, suggests a range of interactions with biological systems. This article reviews the biological activity of this compound based on available research and case studies.

  • Molecular Formula : C8H4BrClF3O
  • Molecular Weight : 289.47 g/mol
  • CAS Number : 1824056-50-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties and potential therapeutic applications. Key areas of interest include:

  • Antimicrobial Activity : Some studies suggest that halogenated compounds exhibit antimicrobial properties. The presence of bromine and chlorine may enhance the compound's efficacy against certain bacterial strains.
  • Cytotoxicity : Research into the cytotoxic effects of similar compounds indicates that fluorinated ketones can exhibit selective toxicity towards cancer cells. The specific cytotoxic profile of this compound remains to be fully elucidated.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduced apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes

Study on Antimicrobial Properties

A study highlighted the antimicrobial activity of fluorinated ketones, suggesting that compounds with similar structures could inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes due to the lipophilic nature of the trifluoromethyl group .

Cytotoxicity Assessment

In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines. The compound's cytotoxic effects were evaluated using MTT assays, revealing a concentration-dependent response that warrants further investigation into its potential as an anticancer agent .

The biological mechanisms underlying the activity of this compound are not yet fully understood. However, it is hypothesized that:

  • Membrane Disruption : The lipophilic trifluoromethyl group may facilitate interaction with lipid membranes, leading to increased permeability and subsequent cell death.
  • Enzyme Inhibition : The compound may inhibit key metabolic enzymes involved in cellular respiration or biosynthesis pathways in target organisms or cells .

Safety and Toxicology

While preliminary data suggest potential therapeutic benefits, safety assessments are crucial. The compound has been associated with skin and eye irritation based on hazard statements related to its chemical structure . Further toxicological studies are necessary to determine safe dosage levels for therapeutic use.

Future Directions

Research into this compound should focus on:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets.
  • In Vivo Studies : Evaluating efficacy and safety through animal models to assess therapeutic potential.
  • Structure-Activity Relationship (SAR) Analyses : Investigating how modifications to the chemical structure affect biological activity.

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